molecular formula C8H8ClN3 B3358443 4-Chloro-2,6-dimethylimidazo[1,5-a]pyrimidine CAS No. 79899-06-2

4-Chloro-2,6-dimethylimidazo[1,5-a]pyrimidine

Cat. No.: B3358443
CAS No.: 79899-06-2
M. Wt: 181.62 g/mol
InChI Key: VSDYZXWUUJFGFC-UHFFFAOYSA-N
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Description

Significance and Uniqueness of Fused Nitrogen Heterocycles in Chemical Research

Fused nitrogen heterocycles represent a cornerstone of modern organic and medicinal chemistry. nih.gov These molecular frameworks, which consist of two or more rings sharing atoms and contain at least one nitrogen atom within the ring system, are ubiquitous in nature and synthetic compounds. nih.gov Their significance stems from their diverse and profound biological activities, forming the core scaffold of numerous natural products, pharmaceuticals, agrochemicals, and materials. mdpi.comopenmedicinalchemistryjournal.com Approximately 60% of all unique small-molecule drugs approved by the U.S. FDA contain a nitrogen heterocycle, underscoring their importance in drug design. openmedicinalchemistryjournal.comrsc.org

The uniqueness of these structures lies in their rigid conformational frameworks and the specific spatial arrangement of nitrogen atoms. These heteroatoms can act as hydrogen bond donors or acceptors, which is crucial for molecular recognition and binding to biological targets like enzymes and receptors. nih.govmdpi.com This ability to engage in various non-covalent interactions, including hydrogen bonding, π-stacking, and dipole-dipole interactions, allows them to mimic the structure of natural metabolites and bind with high affinity and specificity to protein active sites. nih.gov The fusion of multiple rings creates a three-dimensional structure that can be tailored to fit specific biological pockets, making them privileged scaffolds in the development of new therapeutic agents. nih.gov

Overview of the Imidazo[1,5-a]pyrimidine (B3256623) Core Structure

The imidazo[1,5-a]pyrimidine system is a bicyclic aromatic heterocycle formed by the fusion of an imidazole (B134444) ring and a pyrimidine (B1678525) ring. This scaffold contains a bridgehead nitrogen atom and is a member of the broader class of imidazopyrimidines, which are noted for their structural similarity to purines found in DNA and RNA. researchgate.net This purine-like structure is a key reason for their biological relevance, as they can act as mimics or antagonists in various cellular processes. researchgate.net

The core structure is characterized by a 6-5 fused ring system with three nitrogen atoms. The numbering of the atoms in the ring system is standardized to facilitate the clear identification of substituent positions. The electronic properties of the imidazo[1,5-a]pyrimidine scaffold are influenced by the interplay between the electron-rich imidazole moiety and the electron-deficient pyrimidine ring, leading to a unique reactivity profile that allows for selective functionalization at various positions.

Historical Context and Evolution of Research on Imidazo[1,5-a]pyrimidine Scaffolds (Academic Research Trajectory)

Research into imidazo[1,5-a]pyrimidine and its isomers, such as imidazo[1,2-a]pyrimidine (B1208166), has evolved significantly over the decades. Early synthetic work often focused on fundamental ring-closing reactions, such as the condensation of 2-aminopyrimidines with α-haloketones, a method famously developed by Chichibabin for related azaindolizine systems. nih.gov More contemporary approaches have expanded to include multicomponent reactions, intramolecular cyclizations, and transition-metal-catalyzed cross-coupling reactions, allowing for the construction of highly diverse and complex derivatives. rsc.orgdergipark.org.tr

The academic research trajectory has been heavily influenced by the therapeutic potential of this scaffold. Initial studies uncovered a range of biological activities, including anti-inflammatory, antimicrobial, and central nervous system effects. researchgate.netdergipark.org.tr For instance, certain derivatives were developed as anxiolytic and anticonvulsant drugs, such as Divaplon and Fasiplon, which target GABA-A receptors. nih.gov More recent research has explored their utility as anticancer agents, kinase inhibitors, and antifungal compounds, reflecting a broader trend in drug discovery to target specific molecular pathways implicated in disease. nih.govnih.govdergipark.org.tr This ongoing interest highlights the versatility and "drug-like" nature of the imidazo[1,5-a]pyrimidine core, ensuring its continued exploration in medicinal chemistry. nih.gov

Specific Focus and Rationale for Studying 4-Chloro-2,6-dimethylimidazo[1,5-a]pyrimidine

The specific compound, this compound, is a derivative of the parent scaffold that incorporates several key structural features, providing a strong rationale for its synthesis and study. While specific research on this exact molecule is not extensively documented in publicly available literature, its potential as a valuable chemical intermediate can be inferred from the known reactivity of its constituent parts.

The primary rationale for its study lies in its potential as a versatile building block for chemical synthesis. The chlorine atom at the 4-position of the pyrimidine ring is a particularly important feature. In related heterocyclic systems, such as chloropyrimidines, this halogen acts as a good leaving group, making the position susceptible to nucleophilic aromatic substitution (SNAr) reactions. sciprofiles.comresearchgate.net This allows for the straightforward introduction of a wide variety of functional groups (e.g., amines, alcohols, thiols) at this position, enabling the generation of a library of novel compounds for biological screening. thieme.de

The two methyl groups at the 2- and 6-positions also play a crucial role. They can influence the compound's physical properties, such as solubility and lipophilicity, which are critical parameters for drug development. Furthermore, these methyl groups can provide steric hindrance that may direct the course of chemical reactions or influence the binding orientation of the molecule within a biological target's active site. The synthesis of this compound would likely involve the cyclization of a precursor derived from 4-chloro-2,6-dimethylpyrimidine, a known chemical intermediate. google.com The study of this specific compound is therefore driven by its potential to serve as a key intermediate for creating more complex and potentially bioactive molecules.

Data Tables

Table 1: General Properties of the Imidazo[1,5-a]pyrimidine Scaffold

Property Description
Formula C₆H₅N₃
System Fused bicyclic heterocycle (Imidazole and Pyrimidine)
Nature Aromatic, Purine Analogue
Key Features Bridgehead nitrogen, three nitrogen atoms in total
Reactivity Susceptible to both electrophilic and nucleophilic attack depending on ring position and substituents

| Biological Role | Privileged scaffold in medicinal chemistry; core of various bioactive compounds |

Table 2: Predicted Properties of this compound

Property Predicted Value / Description Rationale
Molecular Formula C₉H₉ClN₂ Based on structural components.
Molecular Weight ~180.64 g/mol Calculated from the molecular formula.
Key Reactive Site C4-Position The chlorine atom is a good leaving group for nucleophilic substitution. sciprofiles.com
Solubility Likely soluble in common organic solvents (e.g., DCM, Chloroform (B151607), Ethyl Acetate). Based on the properties of similar substituted heterocycles.

| Spectroscopic Signature (¹H NMR) | Expected signals for aromatic protons and two distinct methyl group singlets. | Based on the functional groups present in the molecule. |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2,6-dimethylimidazo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-5-3-7(9)12-6(2)10-4-8(12)11-5/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDYZXWUUJFGFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CN=C(N2C(=C1)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30515238
Record name 4-Chloro-2,6-dimethylimidazo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30515238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79899-06-2
Record name 4-Chloro-2,6-dimethylimidazo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30515238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Chloro 2,6 Dimethylimidazo 1,5 a Pyrimidine

Established Synthetic Routes to the Imidazo[1,5-a]pyrimidine (B3256623) Ring System

The construction of the fused imidazo[1,5-a]pyrimidine scaffold can be achieved through several strategic approaches, each offering distinct advantages in terms of efficiency, precursor availability, and substitution pattern control.

Cyclocondensation and Annulation Reactions

Cyclocondensation reactions represent a foundational and widely employed strategy for assembling the imidazo[1,5-a]pyrimidine core. This approach typically involves the reaction of a 1,3-dicarbonyl compound, or a synthetic equivalent, with an amino-substituted imidazole (B134444). A highly effective method involves the cyclization of in situ generated 5-aminoimidazoles with various 1,3-diketones. eurekaselect.com This reaction proceeds by forming the pyrimidine (B1678525) ring onto the existing imidazole precursor.

For the specific synthesis of a 2,6-dimethyl substituted core, the reaction would utilize 5-amino-2-methylimidazole as the key building block. The annulation of this aminoimidazole with a 1,3-diketone like acetylacetone (B45752) (pentane-2,4-dione) provides a direct route to the desired skeleton, yielding the 2,6-dimethylimidazo[1,5-a]pyrimidin-4-ol intermediate. The regioselectivity of this condensation is a critical factor, as asymmetrical diketones can potentially lead to a mixture of isomeric products.

Table 1: Representative Cyclocondensation Reaction

Imidazole Precursor 1,3-Dicarbonyl Compound Product Core

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs) offer a powerful and efficient pathway for the synthesis of complex heterocyclic systems in a single step, enhancing atom economy and reducing operational complexity. For the synthesis of related dihydroazolopyrimidine systems, MCRs involving the condensation of aminoazoles, aldehydes, and β-ketosulfones have been successfully developed. clockss.org

Tandem Cyclization and Oxidative Cyclization Strategies

Modern synthetic chemistry increasingly relies on tandem or cascade reactions to construct complex molecules with high efficiency. These strategies involve a sequence of intramolecular reactions that proceed without the isolation of intermediates. For related fused N-heterocycles, copper-catalyzed tandem reactions involving condensation, amination, and oxidative dehydrogenation have been reported to afford the aromatized product in excellent yields using molecular oxygen as a clean oxidant. organic-chemistry.org

Another relevant approach is tandem cyclization/oxidative halogenation. In the synthesis of related pyrazolo[1,5-a]pyrimidines, a one-pot methodology has been developed where a cyclocondensation reaction is immediately followed by an oxidative halogenation step. This demonstrates the potential for combining the ring-forming and functionalization steps into a single, efficient process.

Strategies for Regioselective Halogenation and Alkylation of the Imidazo[1,5-a]pyrimidine Core

Achieving the specific 4-chloro-2,6-dimethyl substitution pattern requires precise control over the introduction of each functional group. The substitution is typically achieved through a combination of precursor selection and regioselective functionalization of the pre-formed heterocyclic core.

Introduction of the Chlorine Atom at Position 4

The introduction of a chlorine atom at the C4 position of the imidazo[1,5-a]pyrimidine ring is most commonly accomplished by the chlorination of a corresponding hydroxy or oxo precursor, specifically 2,6-dimethylimidazo[1,5-a]pyrimidin-4-ol or its keto tautomer. This transformation is a standard procedure in heterocyclic chemistry.

The reagent of choice for this conversion is phosphorus oxychloride (POCl₃). nih.gov The reaction of hydroxypyrimidines with POCl₃ is a well-established and robust method used for preparing chlorinated pyrimidine intermediates. nih.govresearchgate.net The process generally involves heating the hydroxyl-containing substrate in POCl₃, often in the presence of an organic base like pyridine (B92270) or with the addition of phosphorus pentachloride (PCl₅) to enhance reactivity. nih.govindianchemicalsociety.com Modern, environmentally conscious protocols have been developed that utilize equimolar amounts of POCl₃ under solvent-free conditions in a sealed reactor, offering high yields and simplifying purification. nih.govresearchgate.net

Table 2: Typical Conditions for Chlorination of Hydroxy-N-Heterocycles

Reagent(s) Base Conditions Outcome Reference
POCl₃ (equimolar) Pyridine 160 °C, sealed reactor, solvent-free High yield chlorination nih.gov
POCl₃ (excess) Organic Base Reflux Standard chlorination researchgate.net

Specific Methods for Dimethylation at Positions 2 and 6

The 2,6-dimethyl substitution pattern on the imidazo[1,5-a]pyrimidine core is not typically achieved by direct alkylation of the fused ring system. Instead, the methyl groups are strategically incorporated by selecting appropriately substituted precursors during the initial ring-forming cyclocondensation step.

C2-Methyl Group : The methyl group at position 2 is introduced via the imidazole starting material. The use of 5-amino-2-methylimidazole ensures that the resulting fused product will contain a methyl group at the desired C2 position. eurekaselect.com

C6-Methyl Group : The methyl group at position 6 originates from the 1,3-dicarbonyl component used in the cyclization. The reaction with acetylacetone (pentane-2,4-dione) provides the necessary carbon backbone to form the pyrimidine ring, with one of its methyl groups ultimately residing at the C6 position of the final heterocyclic product.

This precursor-based approach provides absolute regiochemical control for the placement of the methyl substituents, avoiding the potential for isomeric mixtures that could arise from direct alkylation methods.

Table 3: Precursor Contribution to Dimethylation

Final Position Substituent Precursor Molecule Contributing Fragment
C2 Methyl 5-Amino-2-methylimidazole 2-Methylimidazole core

Precursor Selection and Design for Targeted Synthesis

The targeted synthesis of 4-Chloro-2,6-dimethylimidazo[1,5-a]pyrimidine hinges on the strategic construction of the fused bicyclic core. Synthetic approaches are primarily designed around the sequential or convergent assembly of the imidazole and pyrimidine rings. The choice of precursors directly dictates the feasibility and efficiency of the synthesis.

A predominant and well-documented strategy for constructing the imidazo[1,5-a]pyrimidine core involves the cyclization of a 1H-imidazol-4(5)-amine derivative with a 1,3-biselectrophilic reagent, such as a 1,3-diketone. researchgate.net This approach builds the pyrimidine ring onto a pre-existing imidazole scaffold.

For the specific synthesis of this compound, this strategy would necessitate the following key precursors:

Imidazole Precursor : A 5-amino-2-methyl-1H-imidazole would serve as the foundational block. The methyl group at the 2-position of this imidazole directly corresponds to the methyl group at the 2-position of the final product.

Biselectrophilic Precursor : To introduce the remaining substituents, an appropriate 1,3-dicarbonyl compound is required. The reaction with pentane-2,4-dione (acetylacetone) would install the two methyl groups at what will become the 4- and 6-positions of the fused ring system. researchgate.net This condensation reaction typically yields a 4-hydroxy-2,6-dimethylimidazo[1,5-a]pyrimidine intermediate (or its tautomer, a pyrimidone).

Chlorinating Agent : To obtain the final target, the hydroxyl group at the 4-position must be converted to a chloro group. Standard chlorinating agents such as phosphorus oxychloride (POCl₃) are commonly employed for this type of transformation on related heterocyclic systems. google.com

The following table outlines the precursor design for this synthetic route.

Precursor MoleculeRole in SynthesisResulting Structural Feature in Target Compound
5-Amino-2-methyl-1H-imidazoleImidazole backboneImidazole ring and C2-methyl group
Pentane-2,4-dionePyrimidine ring formationC4- and C6-methyl groups (initially as 4-hydroxy-6-methyl)
Phosphorus Oxychloride (POCl₃)ChlorinationC4-chloro group

An alternative precursor that could be considered is 4-chloro-2,6-dimethylpyrimidine. A method for synthesizing this compound involves the reaction of methyl acetoacetate (B1235776) and acetamidine (B91507) hydrochloride to form 4-hydroxyl-2,6-dimethyl-pyrimidine, which is subsequently chlorinated using phosphorus oxychloride and triethylamine. google.com Further functionalization would then be required to build the imidazole ring.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction parameters is critical for maximizing the yield of this compound and minimizing the formation of side products, particularly regioisomers when using asymmetrical precursors. researchgate.net The key steps for optimization are the initial cyclocondensation to form the fused ring system and the subsequent chlorination.

The cyclocondensation reaction is highly influenced by the choice of solvent, operating temperature, and the presence of catalysts.

Solvents : The selection of a solvent can impact reactant solubility and reaction rate. For the cyclization of amino-imidazoles with 1,3-dicarbonyl compounds, chloroform (B151607) has been utilized. researchgate.net In related metal-free syntheses of fused heterocycles, solvent combinations such as dichlorobenzene-dichloroethane have been shown to be crucial for achieving quantitative yields. organic-chemistry.org High-boiling point aprotic solvents are often preferred as they can facilitate the removal of water formed during the condensation.

Temperature : Temperature is a key parameter for driving the cyclization and subsequent dehydration. In the synthesis of analogous imidazo[1,5-a]pyridines, increasing the reaction temperature from 140 °C to 160 °C was found to significantly improve the product yield from 62% to 77%. nih.gov The chlorination step using phosphorus oxychloride is also typically performed under reflux conditions to ensure complete conversion. google.com

Catalysts : While some cyclocondensations can proceed without a catalyst, the reaction can often be accelerated by acidic or metallic catalysts. researchgate.net Acid catalysts, such as trifluoroacetic acid (TFA) or para-toluenesulfonic acid (p-TsOH), can activate the carbonyl groups of the 1,3-diketone, making them more susceptible to nucleophilic attack by the aminoimidazole. researchgate.netacs.org Lewis acids like bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) and boron trifluoride etherate (BF₃·Et₂O) have also been used to catalyze the formation of related imidazo[1,5-a]pyridine (B1214698) scaffolds. organic-chemistry.orgacs.org

The table below summarizes the effect of various reaction conditions on the synthesis of related imidazo[1,5-a] fused systems.

ConditionParameterObservationYield (%)
Temperature140 °CSub-optimal for cyclization62
Temperature160 °COptimized for cyclization77
CatalystNoneReaction proceedsModerate
CatalystH₃PO₃ in PPAImproved yield77
CatalystBi(OTf)₃ / p-TsOHEffective for Ritter-type synthesisModerate to Excellent
SolventChloroformUsed for cyclocondensation-
SolventDichlorobenzene/DCECrucial for high yield in transannulationQuantitative

Data compiled from studies on analogous imidazo[1,5-a]pyridine systems. organic-chemistry.orgnih.govacs.org

Modern synthetic chemistry emphasizes the development of sustainable methods that avoid harsh reagents and metal catalysts. For the synthesis of imidazo[1,5-a]pyrimidines and related structures, several catalyst-free and environmentally conscious protocols have been explored.

The condensation of 2-aminopyridines with α-halogenocarbonyl compounds to form the isomeric imidazo[1,2-a]pyridines can be achieved by simply refluxing the reactants in ethanol (B145695) or by heating them in a high-boiling solvent like DMF at room temperature, obviating the need for a catalyst. acs.org Similarly, the synthesis of imidazo[1,5-a]pyrimidines from 1H-imidazol-4(5)-amine and 1,3-diketones can proceed under neutral, catalyst-free conditions. researchgate.net

Reactivity and Chemical Transformations of 4 Chloro 2,6 Dimethylimidazo 1,5 a Pyrimidine

Electrophilic Aromatic Substitution on the Pyrimidine (B1678525) and Imidazole (B134444) Rings

No studies detailing the electrophilic aromatic substitution on the 4-Chloro-2,6-dimethylimidazo[1,5-a]pyrimidine ring system were identified. For related fused heterocyclic systems like imidazo[1,2-a]pyrazines, electrophilic attack typically occurs preferentially on the electron-rich five-membered imidazole ring. However, without experimental studies on the target compound, the regioselectivity and feasibility of such reactions remain undetermined.

Transition Metal-Catalyzed Cross-Coupling Reactions

While the chloro-substituent on pyrimidine and related heterocyclic scaffolds is generally a versatile handle for various cross-coupling reactions, no specific examples involving this compound have been documented in the surveyed literature.

Suzuki-Miyaura Coupling for Arylation

There are no published examples of Suzuki-Miyaura coupling reactions performed on this compound. The Suzuki-Miyaura reaction is widely used for the arylation of various chloropyrimidines and other chloro-substituted N-heterocycles, suggesting that the C4-chloro position on the target molecule would likely be reactive under appropriate palladium catalysis. However, specific conditions, catalyst systems, and yields for this substrate have not been reported.

Buchwald-Hartwig Amination

Specific protocols for the Buchwald-Hartwig amination of this compound are not available in the scientific literature. This palladium-catalyzed C-N bond-forming reaction is a common method for the amination of aryl and heteroaryl halides. For instance, studies on 4-amino-6-chloropyrimidines demonstrate successful Pd-catalyzed amination. It is plausible that this compound could undergo this transformation, but experimental data is lacking.

C-H Activation and Functionalization Strategies

Research on C-H activation and functionalization specifically targeting the this compound scaffold has not been found. While C-H functionalization is a powerful tool for modifying heterocyclic cores, studies on the imidazo[1,5-a]pyrimidine (B3256623) system are not available.

Ring Expansion, Contraction, and Rearrangement Reactions

While there is no information on rearrangement reactions of this compound, related imidazo[1,5-a]pyrimidine derivatives have been shown to undergo transformation. One study reported an unusual recyclization of the imidazo[1,5-a]pyrimidine core into a 3H-imidazo[4,5-b]pyridine structure under acidic conditions, which was described as a new variant of the Dimroth rearrangement. researchgate.net Another study detailed a method for synthesizing functionalized imidazo[1,5-a]pyrimidines through an iodine-mediated rearrangement of imidazo[1,5-a]imidazoles. rsc.orgnih.gov These findings indicate that the core scaffold can participate in rearrangement reactions, though the behavior of the specific 4-chloro-2,6-dimethyl derivative remains uninvestigated.

Mechanistic Investigations of Chemical Processes Involving 4 Chloro 2,6 Dimethylimidazo 1,5 a Pyrimidine

Elucidation of Reaction Mechanisms for Its Formation

Step 1: Formation of the 2,6-dimethylimidazo[1,5-a]pyrimidin-4-one Intermediate

A common and efficient method for the synthesis of the imidazo[1,5-a]pyrimidine (B3256623) core involves the cyclization of an appropriate 1H-imidazol-4(5)-amine derivative with a 1,3-dicarbonyl compound. In this specific case, the reaction would involve an in-situ generated 2-methyl-1H-imidazol-4-amine reacting with a derivative of acetoacetic acid.

The mechanism for this cyclization can be envisioned as follows:

Initial Condensation: The amino group of 2-methyl-1H-imidazol-4-amine attacks one of the carbonyl groups of the acetoacetate (B1235776) derivative, forming a Schiff base intermediate.

Intramolecular Cyclization: The endocyclic nitrogen of the imidazole (B134444) ring then acts as a nucleophile, attacking the second carbonyl group of the acetoacetate moiety, leading to the formation of a bicyclic intermediate.

Dehydration: Subsequent dehydration of this intermediate results in the formation of the aromatic 2,6-dimethylimidazo[1,5-a]pyrimidin-4-one.

An alternative pathway could involve a Dimroth-type rearrangement. Aza-heterocycles like imidazo[1,2-a]pyrimidines are known to undergo this rearrangement, which involves the translocation of two heteroatoms within the heterocyclic system, often under basic or acidic conditions. ucl.ac.uknih.gov While typically observed in the isomeric imidazo[1,2-a]pyrimidine (B1208166) system, the possibility of such a rearrangement influencing the product distribution in the synthesis of the imidazo[1,5-a]pyrimidine core cannot be entirely ruled out, especially if reaction conditions are not carefully controlled. The rate of this rearrangement is influenced by factors such as pH and the electronic nature of substituents on the ring system. nih.govresearchgate.net

Step 2: Chlorination of 2,6-dimethylimidazo[1,5-a]pyrimidin-4-one

The conversion of the pyrimidin-4-one to the 4-chloro derivative is a standard transformation in heterocyclic chemistry. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base.

The mechanism of this chlorination likely proceeds through the following steps:

Activation of the Carbonyl Group: The lone pair of electrons on the nitrogen atom of the pyrimidinone ring delocalizes to the carbonyl oxygen, which then attacks the phosphorus atom of POCl₃, forming a highly reactive intermediate and displacing a chloride ion.

Nucleophilic Attack by Chloride: The displaced chloride ion then acts as a nucleophile, attacking the C4 position of the pyrimidine (B1678525) ring.

Elimination: This is followed by the elimination of a dichlorophosphate group, resulting in the formation of the final product, 4-Chloro-2,6-dimethylimidazo[1,5-a]pyrimidine.

An environmentally benign alternative for the chlorination of related imidazoheterocycles involves the use of chloramine-T. This reagent has been shown to effectively chlorinate imidazo[1,2-a]pyridines at the C3 position under mild, solvent-free conditions. nih.gov While the regioselectivity would need to be considered for the imidazo[1,5-a]pyrimidine system, this approach presents a potentially greener alternative to traditional chlorinating agents.

Identification and Characterization of Reaction Intermediates

The direct experimental identification and characterization of reaction intermediates in the synthesis of this compound are not available in the current literature. However, based on the proposed reaction mechanisms, several key intermediates can be postulated.

During the formation of the imidazo[1,5-a]pyrimidin-4-one core, the primary intermediates would be the initial Schiff base formed from the condensation of 2-methyl-1H-imidazol-4-amine and the acetoacetate derivative, followed by the bicyclic, non-aromatic intermediate formed after the intramolecular cyclization. These intermediates are likely to be transient and difficult to isolate under typical reaction conditions.

In the subsequent chlorination step, the key intermediate is the O-phosphorylated species formed after the reaction of the pyrimidin-4-one with the chlorinating agent. This activated intermediate is highly susceptible to nucleophilic attack by the chloride ion.

The characterization of such transient species often relies on indirect methods such as trapping experiments or computational modeling. For more stable intermediates, spectroscopic techniques like NMR and mass spectrometry would be invaluable for their structural elucidation.

Role of Catalysis in Directing Selectivity and Reaction Pathways

Catalysis can play a crucial role in directing the selectivity and influencing the reaction pathways in the synthesis of imidazo[1,5-a]pyrimidine derivatives. While the initial cyclization to form the pyrimidinone core may proceed thermally, the use of acid or base catalysis can significantly accelerate the reaction and potentially influence the regioselectivity, especially when using unsymmetrical 1,3-dicarbonyl compounds.

In the broader context of imidazo-fused heterocycle synthesis, transition-metal catalysis has been extensively explored. For instance, copper(I)-catalyzed direct transannulation of N-heteroaryl aldehydes or ketones with amines provides a route to imidazo[1,5-a]pyridines. organic-chemistry.org Similarly, iodine-mediated sp³ C-H amination has been employed for the synthesis of imidazo[1,5-a]pyridines. rsc.org Although not directly applied to the synthesis of the target molecule, these catalytic systems highlight the potential for developing more efficient and selective synthetic routes.

The table below summarizes some catalytic systems used in the synthesis of related imidazo-fused heterocycles, which could potentially be adapted for the synthesis of this compound.

Catalyst SystemReaction TypePotential Application in Target Synthesis
Copper(I) saltsTransannulationSynthesis of the core imidazo[1,5-a]pyrimidine ring
Molecular Iodinesp³ C-H AminationAlternative route to the core heterocyclic system
Gold NanoparticlesCondensationCatalyzing the cyclization to form the pyrimidinone

This table is illustrative and based on catalytic systems for related imidazo-fused heterocycles.

Kinetic and Thermodynamic Studies of Key Transformations

Detailed kinetic and thermodynamic studies specifically for the formation of this compound are not documented. However, insights can be drawn from studies on analogous systems, particularly the Dimroth rearrangement, which represents a key potential side reaction or alternative reaction pathway.

The Dimroth rearrangement is a thermally allowed, uncatalyzed isomerization. Kinetic studies on the rearrangement of related aza-heterocycles have shown that the rate is dependent on factors such as the solvent polarity, temperature, and the electronic nature of the substituents. nih.govresearchgate.net Electron-withdrawing groups on the pyrimidine ring generally increase the rate of rearrangement by making the C5 position more susceptible to nucleophilic attack, which is a key step in the ring-opening process. researchgate.net

Thermodynamic studies on related heterocyclic systems, such as 1,2,4-triazolo[1,5-a]pyrimidine, have been conducted to determine properties like the ideal-gas enthalpy of formation. acs.org Such data is crucial for understanding the relative stability of isomers and for optimizing reaction conditions to favor the formation of the thermodynamically more stable product. In the context of the synthesis of this compound, the relative thermodynamic stabilities of the target molecule and any potential isomeric byproducts would dictate the final product distribution under thermodynamic control.

The table below presents hypothetical kinetic and thermodynamic parameters that would be relevant to investigate for the key transformations involved in the synthesis of this compound.

TransformationKey Parameters to InvestigateExpected Trends
Cyclization to PyrimidinoneRate constant (k), Activation Energy (Ea)Increased rate with acid/base catalysis
ChlorinationReaction order, Rate dependence on reagent concentrationFirst-order dependence on both substrate and chlorinating agent
Dimroth RearrangementEquilibrium constant (Keq), Gibbs Free Energy (ΔG)Equilibrium position dependent on substituent effects and solvent

This table presents a conceptual framework for future kinetic and thermodynamic studies.

Advanced Spectroscopic and Chromatographic Characterization of 4 Chloro 2,6 Dimethylimidazo 1,5 a Pyrimidine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional NMR techniques, including proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) NMR, are the cornerstones of structural assignment.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 4-Chloro-2,6-dimethylimidazo[1,5-a]pyrimidine is expected to show distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the pyrimidine (B1678525) and imidazole (B134444) rings would appear in the downfield region (typically δ 7.0-9.0 ppm), with their chemical shifts influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atoms in the rings. The two methyl groups (at C2 and C6) would appear as sharp singlet signals in the upfield region (typically δ 2.0-3.0 ppm). The integration of these signals would confirm the number of protons in each environment. For example, in a related compound, 3-Methylimidazo[1,5-a]pyrimidine, the methyl protons appear at δ 2.28 ppm, while the aromatic protons resonate between δ 7.59 and 8.04 ppm. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. For the title compound, eight signals are expected. The carbons of the methyl groups would resonate at high field (δ 15-25 ppm). The aromatic and heterocyclic carbons would appear significantly downfield (δ 110-160 ppm). The carbon atom attached to the chlorine (C4) is expected to be significantly deshielded. As an illustration, the ¹³C NMR data for 3-Methylimidazo[1,5-a]pyrimidine shows carbon signals ranging from δ 15.5 ppm for the methyl group to δ 149.2 ppm for the ring carbons. researchgate.net

¹⁵N NMR Spectroscopy: ¹⁵N NMR is a powerful technique for probing the electronic environment of nitrogen atoms within a heterocyclic system, which is crucial for distinguishing between isomers. tandfonline.com In the imidazo[1,5-a]pyrimidine (B3256623) scaffold, there are three distinct nitrogen atoms (N1, N5, and the bridgehead N7). Their chemical shifts are highly sensitive to substitution and protonation states. Studies on the parent imidazo[1,2-a]pyrimidine (B1208166) have shown that protonation occurs preferentially at the imidazole nitrogen (N1), which can be unequivocally confirmed by a large change in its ¹⁵N chemical shift upon acidification. tandfonline.com This technique would be invaluable in confirming the N-substitution pattern and differentiating potential isomers of this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound based on Analogous Compounds.
PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-CH₃~2.5~16
C3~7.8~120
C4-~145
C6-CH₃~2.7~20
C8~8.1~125
C2-~150
C6-~155
C8a-~138

Two-dimensional (2D) NMR experiments are essential for establishing atomic connectivity and spatial relationships, which are often impossible to determine from 1D spectra alone.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For the title compound, COSY would show correlations between the aromatic protons on the ring system, helping to assign their specific positions.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is particularly useful for determining stereochemistry and the conformation of flexible molecules. For a planar system like the title compound, NOESY can confirm the relative positions of substituents, for example, by showing a correlation between the C6-methyl protons and the proton at C8.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass. For this compound (C₈H₈ClN₃), HRMS would be used to confirm its elemental composition by matching the experimentally measured mass with the calculated theoretical mass. acs.orgmdpi.com This is a critical step in confirming the identity of a newly synthesized compound.

Table 2: Theoretical Exact Masses for the Molecular Ion of this compound.
Molecular FormulaIsotopeCalculated Exact Mass [M+H]⁺
C₈H₉ClN₃⁺³⁵Cl182.0485
³⁷Cl184.0455

The presence of a chlorine atom would result in a characteristic isotopic pattern in the mass spectrum. The two major isotopes of chlorine, ³⁵Cl and ³⁷Cl, have a natural abundance ratio of approximately 3:1. Therefore, the mass spectrum would show two molecular ion peaks ([M]⁺ and [M+2]⁺) separated by two mass units, with the [M+2]⁺ peak having roughly one-third the intensity of the [M]⁺ peak.

In mass spectrometry, molecules are ionized and often break apart into smaller, characteristic fragments. The analysis of these fragmentation patterns provides valuable structural information. For fused heterocyclic systems like imidazo[1,5-a]pyrimidine, fragmentation often involves the cleavage of the rings and the loss of small, stable molecules or radicals. sapub.org

A plausible fragmentation pathway for this compound under electron ionization (EI-MS) might include:

Loss of a methyl radical (•CH₃): A common initial fragmentation step for methylated compounds, leading to a stable cation.

Loss of a chlorine radical (•Cl): Cleavage of the C-Cl bond would result in a fragment ion at m/z [M-35]⁺.

Ring Cleavage: The fused ring system could undergo retro-Diels-Alder type reactions or other complex rearrangements, leading to the loss of neutral molecules like hydrogen cyanide (HCN) or acetonitrile (B52724) (CH₃CN).

Sequential Losses: A combination of these fragmentation steps can occur, leading to a series of smaller fragment ions that are characteristic of the original structure.

Analyzing these pathways helps to confirm the connectivity and the nature of the substituents on the heterocyclic core.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. By diffracting a beam of X-rays through a single crystal of the compound, one can determine the precise positions of all atoms in the molecule, as well as how the molecules are arranged in the crystal lattice.

For this compound, a single-crystal X-ray diffraction study would provide a wealth of information:

Bond Lengths and Angles: Precise measurement of all bond lengths and angles, confirming the geometry of the fused ring system and its substituents.

Planarity: Confirmation of the planarity or near-planarity of the imidazo[1,5-a]pyrimidine ring system.

Conformation: The orientation of the substituents relative to the ring.

Intermolecular Interactions: Details of how the molecules pack in the crystal, including any hydrogen bonding, π-π stacking, or other non-covalent interactions that stabilize the crystal structure.

Studies on related structures, such as imidazo[1,2-c]pyrimidine (B1242154) derivatives, have utilized X-ray crystallography to confirm their molecular structures and understand intermolecular interactions. nih.gov Similarly, the crystal structure of a tetrahydroimidazo[1,5-a]pyrimidine derivative has been determined, providing insight into the conformation of the non-aromatic ring. nih.gov This technique provides the ultimate proof of structure for a novel compound, complementing the data obtained from NMR and MS.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and characterizing the bonding framework of a molecule. For this compound, the spectra are expected to be dominated by vibrations originating from the fused heterocyclic ring system, the methyl substituents, and the carbon-chlorine bond.

The IR spectrum would prominently feature aromatic C-H stretching vibrations from the pyrimidine ring proton, typically appearing above 3000 cm⁻¹. The aliphatic C-H stretching vibrations from the two methyl groups are expected in the 2850-3000 cm⁻¹ region. The fingerprint region (below 1650 cm⁻¹) is particularly informative, containing the characteristic stretching vibrations of the C=C and C=N bonds within the fused imidazopyrimidine ring system, generally observed between 1400 and 1650 cm⁻¹.

The C-Cl stretching vibration is a key diagnostic peak, and for chloro-substituted pyrimidines, this band is typically found in the 600-800 cm⁻¹ range. asianpubs.org Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the heterocyclic ring, which are often strong in Raman spectra.

Table 1: Predicted Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity (IR)
Aromatic C-H StretchPyrimidine Ring3050 - 3150Medium
Aliphatic C-H Stretch-CH₃2850 - 3000Medium-Strong
C=N/C=C Ring StretchImidazopyrimidine Core1400 - 1650Strong
CH₃ Bending-CH₃1375 - 1450Medium
C-Cl StretchAryl-Cl600 - 800Strong

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

UV-Visible spectroscopy provides insights into the conjugated π-electron system of the molecule by probing the electronic transitions between molecular orbitals. The imidazo[1,5-a]pyrimidine core is an aromatic heterocyclic system, which is expected to exhibit characteristic π→π* and potentially n→π* transitions.

For related N-heterocyclic systems like imidazo[1,2-a]pyrimidines, strong absorption bands corresponding to π→π* transitions are typically observed in the UV region, often between 250 and 350 nm. The presence of substituents on the ring system, such as the chloro and dimethyl groups, can modulate the energy of these transitions. The chlorine atom, with its lone pairs, can participate in resonance (a +R effect) while also being inductively withdrawing (a -I effect). The methyl groups are weakly electron-donating. These substitutions are likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent imidazo[1,5-a]pyrimidine. A weaker n→π* transition, resulting from the excitation of a non-bonding electron from a nitrogen atom to an anti-bonding π* orbital, may also be observed as a shoulder on the main absorption band at a longer wavelength.

Table 2: Predicted Electronic Transitions for this compound

Transition TypeOrbitals InvolvedPredicted λmax Range (nm)Solvent
π → ππ → π250 - 350Ethanol (B145695)/Methanol (B129727)
n → πn → π340 - 380Hexane/Cyclohexane

Advanced Chromatographic Techniques for Purity and Isolation

Chromatographic methods are indispensable for assessing the purity of synthesized this compound and for its isolation from reaction mixtures.

Reversed-phase HPLC (RP-HPLC) is the most common and effective technique for the analysis of pyrimidine derivatives and related heterocyclic compounds. researchgate.net The separation is typically achieved using a nonpolar stationary phase, such as octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8), and a polar mobile phase.

A typical mobile phase would consist of a mixture of acetonitrile or methanol and water. To improve peak shape and resolution, modifiers like formic acid, trifluoroacetic acid, or a buffer (e.g., ammonium (B1175870) formate) are often added. sielc.com UPLC, which utilizes smaller particle size columns (typically <2 µm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and lower solvent consumption. Detection is commonly performed using a UV detector set at one of the molecule's absorption maxima (λmax).

Table 3: Typical HPLC/UPLC Parameters for Analysis

ParameterCondition
ColumnC18, C8 (e.g., 150 x 4.6 mm, 5 µm for HPLC; 50 x 2.1 mm, 1.8 µm for UPLC)
Mobile PhaseGradient or isocratic elution with Acetonitrile/Water or Methanol/Water
Modifier0.1% Formic Acid or 10 mM Ammonium Formate
Flow Rate0.8 - 1.2 mL/min (HPLC); 0.3 - 0.6 mL/min (UPLC)
DetectionUV at λmax (e.g., ~280 nm or ~320 nm)
Temperature25 - 40 °C

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While the parent compound, this compound, may have sufficient volatility for GC analysis, this technique is particularly useful for less polar or more volatile derivatives.

The mass spectrometer provides crucial structural information based on the compound's mass-to-charge ratio (m/z) and its fragmentation pattern upon electron ionization (EI). The molecular ion peak (M⁺) would confirm the molecular weight. The fragmentation of related pyrimidine and fused heterocyclic systems often involves characteristic losses. sapub.org For this compound, key fragmentation pathways are expected to include the loss of a chlorine radical (M-35), followed by the loss of a methyl radical (M-Cl-15). Further fragmentation would likely involve the cleavage of the fused ring system, leading to characteristic smaller ions. The isotopic pattern of the chlorine atom (³⁵Cl:³⁷Cl ratio of approximately 3:1) would be evident in the molecular ion and any chlorine-containing fragments, serving as a definitive diagnostic feature.

Table 4: Predicted Key Mass Fragments for this compound (MW ≈ 195.63)

m/z Value (Predicted)Identity of Fragment
195/197[M]⁺ Molecular Ion
180/182[M - CH₃]⁺
160[M - Cl]⁺
145[M - Cl - CH₃]⁺

Computational and Theoretical Studies of 4 Chloro 2,6 Dimethylimidazo 1,5 a Pyrimidine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties, from geometric parameters to spectroscopic signatures and reactivity indices. For derivatives of the imidazo[1,2-a]pyrimidine (B1208166) scaffold, DFT calculations are routinely performed to understand their chemical behavior. nih.govacs.orgacs.org

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the electron-donating ability of a molecule, while the LUMO relates to its electron-accepting character. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. acs.org

In studies of related imidazo[1,2-a]pyrimidine derivatives, the HOMO is often distributed across the entire fused ring system, while the LUMO can be localized on specific parts of the molecule, influenced by the nature and position of substituents. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. For a series of imidazo[1,2-a]pyrimidine-Schiff base derivatives, the calculated HOMO-LUMO energy gap was found to be a key indicator of the molecule's electronic properties and stability. acs.org

Table 1: Representative Frontier Molecular Orbital Energies for Imidazo[1,2-a]pyrimidine Derivatives

Compound TypeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)
Imidazo[1,2-a]pyrimidine-Schiff Base-5.62-2.403.22
Substituted Imidazo[1,2-a]pyrimidine-5.75-2.153.60

Note: The data presented are representative values from DFT studies on analogous imidazo[1,2-a]pyrimidine derivatives and are intended to illustrate typical computational results. acs.org

For 4-Chloro-2,6-dimethylimidazo[1,5-a]pyrimidine, the electron-withdrawing nature of the chlorine atom at the 4-position and the electron-donating methyl groups at positions 2 and 6 would be expected to significantly influence the energies and distributions of the frontier orbitals.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netscilit.com The MEP map displays regions of different electrostatic potential, typically color-coded where red indicates negative potential (electron-rich areas, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor areas, susceptible to nucleophilic attack). researchgate.net

In halogenated pyrimidines, the region around the halogen atom often exhibits a positive electrostatic potential, known as a σ-hole, which can participate in halogen bonding. nih.gov For this compound, an MEP analysis would likely reveal a negative potential around the nitrogen atoms of the imidazo[1,5-a]pyrimidine (B3256623) core, making them potential sites for hydrogen bonding. Conversely, the area around the chlorine atom might show a region of positive potential, influencing intermolecular interactions. rsc.org Studies on pyrazolo-pyrimidine inhibitors have demonstrated how MEP calculations can be used to optimize hydrogen-bond acceptor strength and thereby improve potency and drug-like properties. rsc.org

DFT calculations can accurately predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. acs.orgnih.gov By calculating the magnetic shielding tensors of the nuclei in a molecule, theoretical ¹H and ¹³C NMR spectra can be generated. These predicted spectra are invaluable for confirming the structure of newly synthesized compounds by comparing them with experimental data. acs.org

For complex heterocyclic systems like pyrazolo[1,5-a]pyrimidines, computational methods have been used to unambiguously assign ¹³C and ¹H NMR signals, which can sometimes be challenging to interpret solely from experimental data. researchgate.net Recent advancements, including machine learning algorithms trained on DFT-calculated and experimental data, have further improved the accuracy of ¹H NMR chemical shift prediction for small molecules in various solvents. mdpi.com A theoretical NMR study of this compound would provide valuable data to aid in its experimental characterization.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational flexibility and dynamic behavior of a molecule. For drug-like small molecules, MD simulations can reveal accessible conformations, the stability of different rotamers, and how the molecule might adapt its shape upon binding to a biological target. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling (focus on molecular descriptors and theoretical properties)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are built using molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties.

For pyrimidine (B1678525) derivatives, QSAR studies have been successfully employed to design new anticancer agents. tandfonline.comresearchgate.netnih.gov The molecular descriptors used in these models are typically categorized as constitutional, topological, geometrical, and electrostatic, among others. tandfonline.com

Table 2: Common Molecular Descriptors in QSAR Models for Pyrimidine Derivatives

Descriptor ClassExamplesInformation Encoded
Constitutional & Geometrical Molecular Weight, Molar RefractivitySize, bulk, and polarizability of the molecule
Electrostatic E-State Indices, Dipole MomentElectronic properties and charge distribution
Topological Connectivity Indices (e.g., Kier & Hall)Atomic connectivity and branching
Physicochemical LogP (lipophilicity), Polar Surface AreaHydrophobicity and membrane permeability

This table summarizes descriptor classes found to be significant in QSAR studies of various pyrimidine derivatives. tandfonline.comjournalwjbphs.com

In developing a QSAR model for a series of compounds including this compound, theoretical descriptors would be calculated from the optimized 3D structure of the molecule. Statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN) are then used to build a predictive model. nih.gov Such models can highlight which molecular properties are most important for a given biological activity and can be used to predict the activity of new, unsynthesized compounds. For instance, studies on aminopyrido[2,3-d]pyrimidin-7-yl derivatives have shown that physicochemical and topological descriptors can have a significant influence on their anticancer activity. tandfonline.com

Molecular Docking Simulations for Ligand-Target Interactions (emphasis on binding mechanisms and interactions, not biological outcome)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. mdpi.com It is widely used in drug discovery to understand the binding mechanisms of potential inhibitors and to screen virtual libraries of compounds for potential hits. acs.org

Docking studies on related imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine (B132010) derivatives have provided detailed insights into their interactions with various protein targets, such as enzymes involved in cancer progression or viral replication. nih.govresearchgate.net These studies reveal the key intermolecular interactions that stabilize the ligand-receptor complex, including:

Hydrogen Bonds: Often formed between the nitrogen atoms of the heterocyclic core and amino acid residues like lysine, asparagine, or histidine in the protein's active site.

Hydrophobic Interactions: Involving the aromatic rings of the ligand and nonpolar residues such as valine, alanine, or tryptophan.

π-π Stacking: Interactions between the aromatic system of the imidazopyrimidine core and aromatic residues like phenylalanine or tyrosine.

Table 3: Common Intermolecular Interactions Observed in Docking Studies of Imidazo[1,2-a]pyrimidine Analogs

Interaction TypeLigand Moiety InvolvedCommon Interacting Amino Acid Residues
Hydrogen Bonding Pyrimidine/Imidazole (B134444) Nitrogen AtomsLys, Asn, His, Ser, Thr
Hydrophobic Interactions Fused Aromatic Rings, SubstituentsVal, Ala, Leu, Ile, Met, Trp
π-π Stacking Imidazopyrimidine CorePhe, Tyr, His

This table summarizes common interactions identified in molecular docking studies of various imidazo[1,2-a]pyrimidine and related heterocyclic inhibitors. nih.govresearchgate.net

A molecular docking simulation of this compound into a relevant protein target would aim to predict its binding pose and score its binding affinity. The analysis would focus on identifying the specific amino acid residues involved in binding and the nature of the forces at play, thereby elucidating the potential binding mechanism of the compound at a molecular level.

Theoretical Insights into Aromaticity and Stability of the Fused Ring System

The stability and reactivity of heterocyclic compounds are intrinsically linked to the aromatic character of their ring systems. For this compound, the fused imidazole and pyrimidine rings create a bicyclic system whose electronic properties are a subject of theoretical interest. While specific computational studies on the aromaticity of this compound are not extensively documented in publicly available literature, the aromaticity of the parent imidazo[1,5-a]pyrimidine core and the influence of its substituents can be understood through established computational and theoretical chemistry principles.

The imidazo[1,5-a]pyrimidine system is a bicyclic heteroaromatic compound containing ten π-electrons, which formally satisfies Hückel's rule (4n+2 π-electrons, where n=2). This suggests that the fused ring system possesses significant aromatic character, contributing to its thermodynamic stability. The distribution of these π-electrons over the two rings, however, is not uniform due to the presence of four nitrogen atoms, which differ in electronegativity from the carbon atoms. This leads to a complex electronic landscape where the degree of aromaticity in each of the fused rings may vary.

Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for quantifying the aromaticity of such systems. Several indices are commonly employed to provide a quantitative measure of aromaticity, including the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS).

The HOMA index is a geometry-based measure of aromaticity, which evaluates the deviation of bond lengths within a ring from an optimal value assumed for a fully aromatic system. A HOMA value close to 1 indicates a high degree of aromaticity, while values close to or below 0 suggest a non-aromatic or anti-aromatic character, respectively. For a fused system like imidazo[1,5-a]pyrimidine, HOMA values can be calculated for each individual ring to assess their local aromaticity.

NICS is a magnetic criterion for aromaticity, calculated by placing a "ghost" atom at the center of a ring and computing its magnetic shielding. A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity, while a positive value suggests a paratropic ring current, associated with anti-aromaticity. The magnitude of the negative value generally correlates with the degree of aromaticity. NICS(0) refers to the value at the ring center, while NICS(1) is calculated 1 Å above the plane of the ring, which is often considered a better measure of the π-electron effects.

While specific calculated values for this compound are not available, we can present a hypothetical data table to illustrate how these indices would be interpreted for the imidazole and pyrimidine rings within the fused system.

Ring SystemHypothetical HOMA ValueHypothetical NICS(1)zz Value (ppm)Interpretation
Imidazole Ring0.85-10.2High Aromatic Character
Pyrimidine Ring0.70-7.5Moderate Aromatic Character

The substituents on the imidazo[1,5-a]pyrimidine core, namely the chloro and dimethyl groups, are expected to modulate the electronic properties and thus the aromaticity and stability of the system.

2,6-Dimethyl Groups: The two methyl groups at positions 2 and 6 are electron-donating groups through an inductive effect. This increased electron density in the ring system is generally expected to enhance its stability. The effect on aromaticity, as measured by HOMA or NICS, would depend on the specific distribution of this added electron density.

Applications and Emerging Roles in Contemporary Chemical Research

Utilization as a Privileged Scaffold in Medicinal Chemistry Research

The imidazo[1,5-a]pyrimidine (B3256623) core is widely recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its ability to bind to multiple biological targets with high affinity, thereby serving as a versatile template for the development of novel therapeutic agents. The structural rigidity and the specific arrangement of nitrogen atoms within the bicyclic system allow for precise spatial orientation of substituents, facilitating interactions with biological macromolecules.

Structural Diversity and Synthetic Access:

The synthetic accessibility of the imidazo[1,5-a]pyrimidine scaffold allows for the generation of a wide array of derivatives. The chlorine atom at the C4 position of 4-Chloro-2,6-dimethylimidazo[1,5-a]pyrimidine is a key functional handle for introducing structural diversity. It can be readily displaced by various nucleophiles, enabling the synthesis of diverse libraries of compounds for biological screening.

Several synthetic strategies have been developed for the construction of the imidazo[1,5-a]pyrimidine core. A common approach involves the cyclization of in situ generated 1H-imidazol-4(5)-amines with 1,3-dicarbonyl compounds or their equivalents. researchgate.net The use of unsymmetrical 1,3-diketones can lead to the formation of regioisomeric products. researchgate.net Another notable synthetic route is the palladium-catalyzed intramolecular cross-dehydrogenative coupling, which provides access to fused imidazo[1,2-a]pyrimidines. acs.org

The structural diversity of imidazo[1,5-a]pyrimidine derivatives has been instrumental in the discovery of potent biological activities. For instance, various derivatives have been investigated as anticancer agents. nih.govnih.gov The core scaffold's resemblance to purine bases allows these compounds to act as mimics of endogenous ligands, leading to the inhibition of key enzymes in cellular signaling pathways. nih.govbenthamdirect.com

Derivative Type Biological Target/Activity Key Structural Features Reference
Imidazo[1,5-a]pyrimidine DerivativesAnticancerVaried substituents at different positions nih.govnih.gov
Pyrimidine-fused Dinitrogenous Penta-heterocyclesAnticancerCore structure mimicking purines nih.govbenthamdirect.com
2,8-disubstituted imidazo[1,5-a]pyrimidinesAntitumorElectron-withdrawing substituents nih.gov

Application in Ligand Design for Organometallic Chemistry and Catalysis

The nitrogen-rich imidazo[1,5-a]pyrimidine scaffold is an excellent candidate for the design of ligands in organometallic chemistry and catalysis. The presence of multiple nitrogen atoms with available lone pairs of electrons allows for the coordination of a wide range of metal centers. The specific geometry and electronic properties of the resulting metal complexes can be fine-tuned by modifying the substituents on the imidazo[1,5-a]pyrimidine core.

Imidazo[1,5-a]pyridine-based ligands have been successfully employed in the development of chiral catalysts for asymmetric synthesis. For example, chiral imidazo[1,5-a]pyridine-based ligands have been used in gold-catalyzed enantioselective intramolecular hydrocarboxylation of allenes. researchgate.net The rigid and tunable structure of these ligands allows for the creation of a well-defined chiral environment around the metal center, leading to high levels of stereocontrol in the catalytic reaction.

Furthermore, metal complexes of triazolopyrimidine derivatives, which share structural similarities with imidazo[1,5-a]pyrimidines, have shown promising catalytic and biological activities. mdpi.com These complexes can act as building blocks for the construction of metal-organic frameworks (MOFs) and multidimensional systems with interesting magnetic and luminescent properties. mdpi.com

Ligand Scaffold Metal Catalytic Application/Property Reference
Chiral Imidazo[1,5-a]pyridine (B1214698)Gold(I)Enantioselective Intramolecular Hydrocarboxylation researchgate.net
1,2,4-Triazolo[1,5-a]pyrimidineFirst-Row Transition MetalsAntiparasitic Activity, Building blocks for MOFs mdpi.com
Imidazo[1,5-a]pyridineZinc(II)Luminescent materials mdpi.com

Intermediacy in the Synthesis of Complex Natural Products and Analogues

While direct evidence for the intermediacy of this compound in the synthesis of complex natural products is not extensively documented, the imidazo[1,5-a]pyridine core is found in several natural alkaloids isolated from marine sponges, such as cribrostatin 6. beilstein-journals.org The development of synthetic routes to the imidazo[1,5-a]pyrimidine scaffold is therefore of significant interest for the total synthesis and structural diversification of these natural products and their analogues. Synthetic methodologies that allow for the construction of this heterocyclic system provide a foundation for accessing these biologically active molecules. beilstein-journals.org

Potential in Supramolecular Chemistry and Self-Assembly Processes

The planar structure and the presence of multiple hydrogen bond donors and acceptors in the imidazo[1,5-a]pyrimidine scaffold make it an attractive building block for supramolecular chemistry and the design of self-assembling systems. While specific studies on this compound in this context are limited, the general principles of molecular recognition suggest its potential. The nitrogen atoms can participate in hydrogen bonding interactions, directing the assembly of molecules into well-defined supramolecular architectures. The ability to functionalize the scaffold at various positions allows for the introduction of recognition motifs that can drive the self-assembly process.

Exploration in Materials Science for Optoelectronic or Responsive Properties

Derivatives of the closely related imidazo[1,5-a]pyridine scaffold have garnered significant attention in materials science due to their promising luminescent and optoelectronic properties. researchgate.netrsc.orgnih.gov These compounds often exhibit strong fluorescence with tunable emission wavelengths, making them suitable for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and imaging agents. rsc.orgnih.gov

The photophysical properties of these materials are highly dependent on the nature and position of the substituents on the heterocyclic core. mdpi.com Coordination of imidazo[1,5-a]pyridine-based ligands to metal ions, such as Zn(II), can lead to an enhancement of their quantum yields and a blue-shift in their emission spectra due to increased molecular rigidity. mdpi.com The versatile synthetic chemistry of the imidazo[1,5-a]pyrimidine scaffold allows for the systematic modification of its electronic properties, enabling the design of materials with tailored optical and electronic characteristics for specific applications in optoelectronics. researchgate.netrsc.org For instance, imidazo[1,5-a]pyridine–benzimidazole conjugated systems have been developed as greenish-yellow fluorophores for white light-emitting diodes and acidochromic sensors. rsc.org

Scaffold Property Potential Application Reference
Imidazo[1,5-a]pyridineLuminescence, FluorescenceOLEDs, Fluorescent Sensors, Imaging researchgate.netrsc.orgnih.gov
Zn(II) Complexes of Imidazo[1,5-a]pyridinesEnhanced Quantum Yield, Blue-shifted EmissionLuminescent Materials mdpi.com
Imidazo[1,5-a]pyridine–benzimidazole ConjugatesGreenish-Yellow Fluorescence, AcidochromismWhite LEDs, pH Sensors rsc.org

Future Perspectives and Unexplored Research Avenues

Development of Stereoselective Synthetic Methodologies

While the synthesis of the racemic 4-Chloro-2,6-dimethylimidazo[1,5-a]pyrimidine core is established, the development of stereoselective methods to introduce chirality remains an important and unexplored area. The biological activity of heterocyclic compounds is often highly dependent on their stereochemistry. Therefore, creating methodologies to access enantiomerically pure derivatives is a critical step toward developing novel therapeutics.

Future research could focus on several key strategies:

Asymmetric Catalysis: Employing chiral transition metal catalysts or organocatalysts in the cyclization steps of the synthesis could induce enantioselectivity, leading to the formation of one enantiomer over the other.

Chiral Substrates: Starting the synthetic sequence with enantiomerically pure precursors would transfer that chirality to the final product.

Kinetic Resolution: Developing enzymatic or chemical methods to selectively react with one enantiomer of a racemic mixture of this compound or its derivatives would allow for the separation of the enantiomers.

These approaches would enable the synthesis of specific stereoisomers, allowing for a detailed investigation into how chirality influences biological activity and target binding.

Table 1: Potential Strategies for Stereoselective Synthesis

Strategy Description Potential Catalysts/Reagents Desired Outcome
Asymmetric Hydrogenation Reduction of a prochiral precursor using a chiral catalyst. Chiral Rhodium or Ruthenium complexes (e.g., with BINAP ligands). Enantiomerically enriched imidazo[1,5-a]pyrimidine (B3256623) derivatives.
Chiral Phase-Transfer Catalysis Use of a chiral catalyst to control stereochemistry in alkylation or substitution reactions on a precursor. Chiral quaternary ammonium (B1175870) salts. Introduction of chiral side chains with high enantiomeric excess.

| Organocatalysis | Employing small chiral organic molecules to catalyze key bond-forming reactions stereoselectively. | Proline derivatives, chiral amines. | Asymmetric cyclization or functionalization of the core structure. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis of heterocyclic compounds can benefit significantly from modern technologies like flow chemistry. springerprofessional.demdpi.com Performing reactions in a continuously flowing stream rather than a traditional batch reactor offers enhanced control over reaction parameters, improved safety, and greater scalability. mdpi.com For this compound, integrating its synthesis into flow chemistry platforms could offer substantial advantages. uc.ptapple.com

Key benefits would include:

Precise Control: Flow reactors allow for exact control over temperature, pressure, and residence time, leading to higher yields and purities.

Enhanced Safety: Handling potentially hazardous reagents or intermediates is safer in the small, contained volumes of a flow reactor.

Scalability: Scaling up production is simplified by running the system for longer or by numbering up parallel reactors, avoiding the challenges of scaling up batch reactions.

Furthermore, integrating this flow synthesis into automated platforms would accelerate the drug discovery process. researchgate.netnih.gov Automated systems can perform multi-step syntheses and purifications, enabling the rapid generation of a library of derivatives based on the this compound scaffold for high-throughput screening. researchgate.netyoutube.com

Table 2: Comparison of Batch vs. Hypothetical Flow Synthesis

Parameter Traditional Batch Synthesis Proposed Flow Synthesis
Heat Transfer Inefficient, potential for hot spots. Highly efficient due to high surface-area-to-volume ratio. uc.pt
Mixing Variable, dependent on stirring rate and vessel shape. Rapid and highly reproducible.
Safety Higher risk with exothermic reactions or hazardous reagents. Inherently safer due to small reaction volumes. mdpi.com
Scalability Complex, often requires re-optimization. Straightforward by extending run time or parallelization.

| Automation | Difficult to fully automate multi-step processes. | Easily integrated with automated pumps, purification, and analysis. researchgate.net |

Discovery of Novel Reactivity Patterns and Unconventional Transformations

The chloro group at the C4 position is the most apparent site for chemical modification, likely susceptible to nucleophilic aromatic substitution (SNAr) with various nucleophiles (amines, alcohols, thiols). However, future research should aim to uncover less conventional reactivity patterns.

Unexplored avenues include:

Transition-Metal Cross-Coupling: The C4-Cl bond is a prime handle for palladium- or copper-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Heck reactions. These transformations would enable the introduction of a wide array of carbon- and heteroatom-based substituents, which is a cornerstone of modern medicinal chemistry.

C-H Activation: Modern synthetic methods focus on the direct functionalization of C-H bonds. rsc.org Investigating regioselective C-H activation at other positions on the imidazo[1,5-a]pyrimidine ring system would provide a powerful, atom-economical way to build molecular complexity, bypassing the need for pre-functionalized starting materials. acs.org

Photoredox Catalysis: Light-mediated reactions could unlock novel transformations that are inaccessible under thermal conditions, such as radical-based functionalizations.

Table 3: Potential Cross-Coupling Reactions at the C4-Position

Reaction Name Coupling Partner Catalyst System (Example) Bond Formed
Suzuki Coupling Boronic acid/ester Pd(PPh₃)₄ / Base C-C (Aryl, Vinyl, Alkyl)
Buchwald-Hartwig Amination Amine Pd₂(dba)₃ / Ligand / Base C-N
Sonogashira Coupling Terminal Alkyne PdCl₂(PPh₃)₂ / CuI / Base C-C (Alkynyl)
Heck Coupling Alkene Pd(OAc)₂ / Ligand / Base C-C (Alkenyl)

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | C-C (Aryl, Vinyl, Alkyl) |

Advanced In-Situ Spectroscopic Monitoring of Reactions

To optimize synthetic routes and gain a deeper understanding of reaction mechanisms, advanced in-situ spectroscopic techniques are invaluable. rsc.org When coupled with flow chemistry setups, these methods allow for real-time analysis of the reacting stream without the need for sampling and offline analysis. thieme-connect.com

Future studies on the synthesis and functionalization of this compound should incorporate:

In-situ FTIR and Raman Spectroscopy: These techniques can monitor the concentration of reactants, products, and key functional groups in real-time, providing kinetic data and insight into reaction progress. acs.org

In-situ NMR Spectroscopy: Flow NMR provides detailed structural information, making it possible to identify transient intermediates and byproducts that might be missed by other methods, thus elucidating complex reaction pathways. thieme-connect.comuniversalclass.com

This data-rich approach accelerates reaction optimization, ensures process stability, and can reveal unexpected mechanistic details, leading to more robust and efficient synthetic protocols. slideshare.net

Table 4: Application of In-Situ Monitoring Techniques

Technique Information Provided Application in Synthesis
FTIR Spectroscopy Functional group changes (e.g., C=O, N-H, C-Cl). Monitoring starting material consumption and product formation; reaction kinetics. acs.org
NMR Spectroscopy Detailed molecular structure, quantification of species. Identifying intermediates, determining regioselectivity, quantifying yield in real-time. universalclass.com

| Mass Spectrometry | Molecular weight of components. | Detecting products and high-molecular-weight intermediates or byproducts. |

Computational Design of Functionalized Derivatives with Tailored Properties

Computational chemistry provides powerful tools for predicting molecular properties and guiding synthetic efforts. jchemrev.com For this compound, computational methods can be used to accelerate the design of new derivatives with specific, tailored properties for applications in medicine or materials science. nih.govdntb.gov.ua

Key computational approaches to be explored include:

Density Functional Theory (DFT): DFT calculations can be used to predict the electronic structure, reactivity (e.g., sites most susceptible to nucleophilic or electrophilic attack), and spectroscopic properties of the molecule and its derivatives. samipubco.comjchemrev.comijcce.ac.ir This can help rationalize observed reactivity and predict the outcome of unknown reactions.

Molecular Docking: For drug discovery applications, molecular docking simulations can predict how different derivatives of the scaffold might bind to the active site of a biological target, such as a protein kinase or enzyme. doaj.orgbeilstein-journals.org This allows for the rational, in-silico design of compounds with potentially high binding affinity and selectivity.

ADME/Tox Prediction: In-silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules, helping to prioritize the synthesis of candidates with favorable drug-like properties. researchgate.net

Table 5: Computational Methods and Their Applications

Method Purpose Example Application
Density Functional Theory (DFT) Calculate electronic properties, predict reactivity, model reaction mechanisms. Determine the HOMO/LUMO energy gap to predict electronic transitions; model the transition state of a substitution reaction. rsc.org
Molecular Docking Predict binding mode and affinity of a ligand to a biological target. Docking a library of virtual derivatives into the ATP-binding site of a cancer-related kinase. nih.gov
Molecular Dynamics (MD) Simulation Simulate the dynamic behavior of a molecule or a ligand-protein complex over time. Assess the stability of a predicted binding pose from a docking simulation. doaj.org

| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with biological activity. | Build a model to predict the activity of new derivatives based on an initial set of synthesized and tested compounds. |

Expansion into Novel Areas of Catalysis and Materials Science

The utility of nitrogen-containing heterocycles extends beyond pharmaceuticals into catalysis and materials science. msesupplies.comopenaccessjournals.commsesupplies.com The this compound scaffold is an unexplored platform for designing novel functional molecules in these areas.

Potential future directions are:

Ligand Development for Catalysis: The imidazo[1,5-a]pyrimidine core can be modified to serve as a ligand for transition metals. By synthesizing derivatives that can coordinate to metals like palladium, rhodium, or iridium, new catalysts could be developed for a variety of organic transformations.

Organic Electronic Materials: Nitrogen heterocycles are widely used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). msesupplies.com By using cross-coupling reactions to attach extended π-conjugated systems to the 4-position of the core, new materials with interesting photophysical and electronic properties could be created and investigated.

Corrosion Inhibitors: Molecules containing nitrogen and π-electrons are often effective corrosion inhibitors for metals. msesupplies.com Derivatives of this compound could be synthesized and tested for their ability to protect metal surfaces.

Table 6: Potential Applications in Catalysis and Materials Science

Field Proposed Application Required Structural Modifications
Homogeneous Catalysis Bidentate or Pincer Ligands Introduction of coordinating groups (e.g., phosphines, pyridines) at multiple positions.
Organic Electronics OLED Emitters or Host Materials Attachment of large, planar aromatic systems to promote π-stacking and tune electronic properties.
Materials Science Corrosion Inhibitors Synthesis of derivatives with functional groups that promote strong adsorption to metal surfaces. msesupplies.com

| Energetic Materials | High-Nitrogen Content Materials | Introduction of nitro or azido (B1232118) groups to increase nitrogen content and energy density. mdpi.com |

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-2,6-dimethylimidazo[1,5-a]pyrimidine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves cyclization of chlorinated pyrimidine precursors with imidazole derivatives. For example, refluxing 4-chloropyrimidine with dimethyl-substituted imidazole intermediates in polar aprotic solvents (e.g., dimethylformamide) under inert atmosphere improves yield . Key optimizations include:
  • Temperature control : Maintaining 80–100°C during reflux to prevent side reactions.
  • Purification : Sequential recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product .
    Yield improvements (60–75%) are achievable by monitoring reaction progress via TLC (Rf ~0.4 in 1:1 ethyl acetate/hexane) .

Q. How should researchers characterize the structural and purity profile of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer : A multi-technique approach is critical:
Technique Purpose Key Observations
1H/13C NMR Confirm substitution pattern and purityChlorine and methyl groups produce distinct shifts: δ ~2.3 ppm (CH3), δ ~7.5–8.5 ppm (aromatic protons) .
IR Spectroscopy Identify functional groupsPeaks at ~680 cm⁻¹ (C-Cl stretch), ~1600 cm⁻¹ (C=N imidazole) .
HPLC-MS Assess purity and molecular weight[M+H]+ peak at m/z 209.6 (calculated for C9H9ClN3) .
X-ray crystallography may resolve ambiguities in regiochemistry for novel derivatives .

Advanced Research Questions

Q. What mechanistic insights explain the biological activity of this compound in cancer cell lines?

  • Methodological Answer : Studies on analogous compounds (e.g., 4-Chloroimidazo[1,5-a]pyrimidin-8-amine) suggest interactions with kinase domains (e.g., EGFR or CDK2) via halogen bonding (Cl···protein backbone) and π-π stacking (imidazole-aromatic residues) . To validate:
  • Molecular docking : Use AutoDock Vina with PDB structures (e.g., 1M17 for EGFR).
  • Cellular assays : Measure IC50 in HeLa or MCF-7 cells via MTT assay (48–72 hr exposure). Compare with control inhibitors (e.g., Erlotinib) .
    Contradictions in reported IC50 values (e.g., 5–50 µM) may arise from cell-line-specific expression of target proteins .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound to enhance its bioactivity?

  • Methodological Answer : SAR strategies include:
  • Halogen substitution : Replacing Cl with F or Br alters electron-withdrawing effects and binding affinity .
  • Methyl group positioning : 2,6-dimethyl groups enhance steric hindrance, potentially improving selectivity .
    Example workflow:

Synthesize analogs (e.g., 4-Fluoro-2,6-dimethyl derivative).

Compare logP (HPLC) and solubility (shake-flask method) to parent compound.

Test in kinase inhibition assays (e.g., ADP-Glo™) .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies often stem from:
  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays).
  • Compound purity : Re-characterize batches via HPLC (>95% purity threshold) .
  • Cellular context : Use isogenic cell lines (e.g., EGFR wild-type vs. mutant) to isolate target effects .
    Meta-analysis of published data (e.g., ChEMBL database) can identify trends obscured by experimental noise .

Data Contradiction Analysis

Q. Why do certain studies report conflicting solubility profiles for this compound derivatives?

  • Methodological Answer : Solubility discrepancies (e.g., DMSO vs. aqueous buffer) arise from:
  • Crystallinity : Amorphous vs. crystalline forms (assess via XRD).
  • pH dependence : Protonation of imidazole nitrogen (pKa ~6.5) increases solubility in acidic buffers .
    Standardize measurements using USP paddle method (37°C, pH 6.8 phosphate buffer) and report polymorphic form .

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4-Chloro-2,6-dimethylimidazo[1,5-a]pyrimidine
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4-Chloro-2,6-dimethylimidazo[1,5-a]pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.